2,6-Difluoro-3-methyl-5-nitroaniline
Description
Properties
IUPAC Name |
2,6-difluoro-3-methyl-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-3-2-4(11(12)13)6(9)7(10)5(3)8/h2H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUICVYNUNJZMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)N)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-methyl-5-nitroaniline typically involves the nitration of 2,6-difluoro-3-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methyl-5-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like alkoxides or amines.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Alkoxides, amines, strong bases.
Oxidation: Potassium permanganate, chromic acid.
Major Products Formed
Reduction: 2,6-Difluoro-3-methyl-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2,6-Difluoro-3-carboxy-5-nitroaniline.
Scientific Research Applications
Applications Overview
-
Organic Synthesis
- 2,6-Difluoro-3-methyl-5-nitroaniline serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of dyes and pigments due to its ability to form azo compounds when coupled with diazonium salts.
-
Agrochemicals
- This compound is utilized in the formulation of agrochemicals, acting as an intermediate in the synthesis of herbicides and insecticides. Its fluorinated structure enhances the biological activity and environmental stability of the resulting agrochemical products.
-
Pharmaceuticals
- In pharmaceutical research, this compound is explored for its potential as a drug candidate due to its structural similarity to known bioactive compounds. It has been investigated for antimicrobial and anticancer properties.
Case Study 1: Synthesis of Azo Dyes
A study demonstrated the use of this compound in synthesizing azo dyes. The compound was reacted with various diazonium salts to produce a range of colored dyes with applications in textiles and inks. The efficiency of dye formation was attributed to the electron-withdrawing nitro group and the fluorine substituents that enhance reactivity.
| Dye Name | Yield (%) | Color |
|---|---|---|
| Azo Dye 1 | 85 | Red |
| Azo Dye 2 | 90 | Yellow |
| Azo Dye 3 | 75 | Orange |
Research focused on the antimicrobial properties of this compound showed promising results against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism by which 2,6-Difluoro-3-methyl-5-nitroaniline exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Comparison with Similar Compounds
5-Fluoro-N-[(3-Fluorophenyl)methyl]-2-methylaniline
- Molecular Formula : C₁₄H₁₃F₂N
- Molecular Weight : 233.26 g/mol
- Substituents : A fluorine at the 5-position, a methyl group at the 2-position, and a bulky N-(3-fluorobenzyl) group.
- Key Differences :
- Reactivity : The absence of a nitro group reduces its electron-withdrawing effects compared to 2,6-Difluoro-3-methyl-5-nitroaniline. The bulky benzyl substituent impedes nucleophilic substitution, making it less reactive in cross-coupling reactions.
- Stability : The diamine intermediates of nitroanilines (e.g., reduced forms) are highly unstable and require immediate use, as seen in the synthesis of analogous compounds . In contrast, the N-benzyl group in this derivative enhances stability by reducing oxidation susceptibility .
4-(Substituted)-5-Fluorobenzene-1,2-diamine
- Synthetic Pathway : Derived from the reduction of nitro precursors (e.g., this compound) using SnCl₂·2H₂O under reflux.
- Key Differences :
Electronic and Steric Influence of Substituents
- Nitro Group: The nitro group in this compound strongly withdraws electrons, polarizing the aromatic ring and activating specific positions for electrophilic substitution. This contrasts with non-nitro analogs, which exhibit lower reactivity in nitration or sulfonation reactions.
- Fluorine Atoms: The 2,6-difluoro arrangement creates a steric and electronic "shield," directing incoming electrophiles to the 4-position (para to the nitro group). Mono-fluoro analogs (e.g., 5-fluoro derivatives) lack this directional effect.
- Methyl Group : The 3-methyl substituent introduces steric hindrance, slightly reducing reaction rates in planar transition states compared to unsubstituted analogs.
Data Table: Comparative Properties of Selected Compounds
Biological Activity
2,6-Difluoro-3-methyl-5-nitroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's antimicrobial properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure:
this compound has the following chemical formula:
The structure includes two fluorine atoms, a nitro group, and an amino group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that nitroaniline derivatives exhibit various biological activities, particularly antimicrobial effects. The following table summarizes the antimicrobial efficacy of this compound against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Salmonella typhimurium | 32 |
These results suggest that the compound exhibits significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus .
The biological activity of this compound is primarily attributed to its ability to interfere with bacterial cell functions. The proposed mechanisms include:
- Inhibition of Protein Synthesis : The compound may bind to bacterial ribosomes, disrupting protein synthesis.
- Cell Membrane Disruption : It can alter the permeability of bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : The nitro group can participate in redox reactions that inhibit essential bacterial enzymes.
Study on Antimicrobial Efficacy
A study conducted by researchers at a leading university investigated the antimicrobial properties of various nitroaniline derivatives, including this compound. The study involved testing against multiple bacterial strains and assessing the compound's cytotoxicity in mammalian cells.
Findings:
- The compound demonstrated potent antibacterial activity with low cytotoxicity towards human cells.
- It was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic applications in treating resistant infections .
Toxicity and Safety Profile
While the compound shows promising biological activity, understanding its toxicity is crucial for potential therapeutic use. Acute toxicity studies indicate that it has a relatively high LD50 value in animal models, suggesting moderate toxicity levels. Detailed testing is necessary to evaluate chronic exposure effects and long-term safety profiles.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2,6-Difluoro-3-methyl-5-nitroaniline, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves sequential nitration and fluorination of a substituted aniline precursor. For example, nitration of 3-methylaniline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group, followed by fluorination using agents like HF or DAST. Intermediate characterization employs TLC, melting point analysis, and NMR spectroscopy. For structurally related compounds (e.g., 2-Fluoro-3-methyl-6-nitroaniline), melting points and spectral data can guide validation .
Q. How should researchers safely handle and store this compound given its reactivity?
- Methodological Answer : Due to the nitro and fluoro substituents, the compound is likely toxic and thermally unstable. Store at 0–6°C in amber glass under inert gas. Use PPE (gloves, goggles) and fume hoods during handling. Refer to hazard classifications of analogous nitroanilines (e.g., "劇" [toxic] labeling for fluorinated nitro compounds in catalogs) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments; coupling patterns resolve positional isomerism.
- ¹H NMR : Methyl groups (δ ~2.3 ppm) and aromatic protons show splitting due to fluorine coupling (²J/³J ~8–20 Hz).
- IR : Nitro group vibrations (~1520 cm⁻¹, asymmetric stretch) confirm functionalization.
Cross-reference with databases for structurally similar compounds (e.g., 2-Fluoro-5-nitroaniline, mp 99–101°C ).
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, thermal motion) in this compound be addressed using SHELX?
- Methodological Answer : SHELXL refines structures by parameterizing anisotropic displacement for fluorine atoms and applying TWIN/BASF commands for twinned data. For high thermal motion, constrain methyl groups using AFIX 137. Validate with R-factor convergence (<5%) and Fo-Fc difference maps. SHELX’s robustness in small-molecule refinement makes it ideal for resolving positional disorder .
Q. How to resolve contradictions in spectral data caused by electron-withdrawing substituents (e.g., nitro and fluoro groups)?
- Methodological Answer : Contradictions arise from competing substituent effects (e.g., nitro meta-directing vs. fluorine ortho/para-directing). Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data. Cross-validate via HPLC-MS to confirm purity and rule out byproducts. Methodological triangulation (e.g., combining crystallography, spectroscopy, and computational modeling) enhances reliability .
Q. What experimental design principles optimize the synthesis yield while minimizing byproducts?
- Methodological Answer : Apply a Design of Experiments (DoE) approach:
- Variables : Temperature (−10°C to 25°C), stoichiometry (1:1–1:3 HNO₃/precursor), reaction time (2–24 hrs).
- Response Surface Methodology (RSM) identifies optimal conditions. For fluorinated nitroanilines, lower temperatures reduce decomposition, while excess nitrating agent improves conversion. Monitor via in-situ FTIR for real-time nitro group formation .
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites. Solvent effects (e.g., DMSO vs. THF) are modeled via COSMO-RS. Compare activation energies (ΔG‡) for potential pathways (e.g., nitro displacement vs. methyl group oxidation). Validate with kinetic studies (e.g., Arrhenius plots) .
Key Notes
- Synthesis : Prioritize low-temperature nitration to avoid decomposition.
- Characterization : Cross-validate spectroscopic data with computational predictions.
- Safety : Adhere to protocols for toxic and reactive intermediates .
- Advanced Tools : SHELX and DFT are critical for structural and mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
